HDAC4 Inhibitory Activity: Cyclopropyl vs. Methyl Substituent Impact on Potency
A derivative incorporating the 2-cyclopropylbenzo[d]oxazol scaffold (Example 62 from US9783488) exhibited an IC50 of 280 nM against HDAC4 catalytic domain, as reported in BindingDB [1]. In contrast, the corresponding 2-methylbenzo[d]oxazol analog (Example 45) showed an IC50 of 890 nM under the same assay conditions, indicating that the cyclopropyl group confers a 3.2-fold improvement in inhibitory potency [2].
| Evidence Dimension | HDAC4 catalytic domain inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 280 nM (compound containing 2-cyclopropylbenzo[d]oxazol-5-yl scaffold) |
| Comparator Or Baseline | IC50 = 890 nM (2-methylbenzo[d]oxazol analog) |
| Quantified Difference | 3.2-fold improvement in potency |
| Conditions | HDAC4 catalytic domain enzymatic assay, fluorescence-based readout |
Why This Matters
For programs targeting HDAC4, the 3.2-fold potency advantage of the cyclopropyl analog translates to lower required compound concentrations, potentially reducing off-target effects and improving the therapeutic window.
- [1] BindingDB. BDBM344378: (1S,3R*)-3-(2-cyclopropylbenzo[d]oxazol-5-yl)-1-(3-fluoro-2-methylphenyl)-N-hydroxycyclopentanecarboxamide. US9783488, Example 62. IC50: 280 nM (HDAC4). View Source
- [2] US9783488B2. Histone deacetylase inhibitors. Example 45 (2-methyl analog) vs Example 62 (2-cyclopropyl analog). View Source
